molecular formula C17H13Cl2N3OS B7450357 N-[5-(2,6-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenyl)acetamide

N-[5-(2,6-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenyl)acetamide

Cat. No.: B7450357
M. Wt: 378.3 g/mol
InChI Key: HCTYWDRAXAGWLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2,6-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenyl)acetamide, also known as DTA-1, is a small molecule drug that has shown promising results in scientific research applications.

Mechanism of Action

N-[5-(2,6-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenyl)acetamide binds to the glucocorticoid-induced TNFR-related protein (GITR), which is expressed on the surface of T cells. This binding activates the CD8+ T cells, leading to their proliferation and production of cytokines. This immune response is important for the body's ability to recognize and destroy cancer cells and other foreign invaders.
Biochemical and Physiological Effects:
This compound has been shown to increase the production of cytokines, such as interferon-gamma and interleukin-2, which are important for the immune response. It has also been shown to increase the proliferation of CD8+ T cells and decrease the number of regulatory T cells, which can suppress the immune response.

Advantages and Limitations for Lab Experiments

N-[5-(2,6-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenyl)acetamide has several advantages for lab experiments, including its small size and ease of synthesis. However, it also has some limitations, such as its low solubility in water and potential toxicity at high doses.

Future Directions

There are several future directions for N-[5-(2,6-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenyl)acetamide research, including its potential use in combination with other cancer immunotherapies, such as checkpoint inhibitors. It could also be studied for its potential use in treating other autoimmune diseases, such as lupus and type 1 diabetes. Additionally, further studies could be done to optimize the synthesis method and improve the drug's solubility and toxicity profile.
In conclusion, this compound is a promising small molecule drug that has shown potential for use in cancer immunotherapy and treating autoimmune diseases. Its mechanism of action involves binding to GITR and activating CD8+ T cells. While it has some limitations for lab experiments, there are several future directions for research to optimize its use and potential benefits.

Synthesis Methods

N-[5-(2,6-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenyl)acetamide can be synthesized using a multistep process, starting with the reaction of 2,6-dichloroaniline with thiourea to form 5-(2,6-dichlorophenyl)-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with 2-methylphenylacetyl chloride in the presence of a base to form this compound.

Scientific Research Applications

N-[5-(2,6-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenyl)acetamide has been extensively studied for its potential use in cancer immunotherapy. It has been shown to activate CD8+ T cells, which are important for the immune system's ability to recognize and destroy cancer cells. This compound has also been studied for its potential use in treating autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.

Properties

IUPAC Name

N-[5-(2,6-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3OS/c1-10-5-2-3-6-11(10)9-14(23)20-17-22-21-16(24-17)15-12(18)7-4-8-13(15)19/h2-8H,9H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTYWDRAXAGWLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC2=NN=C(S2)C3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.